molecular formula C20H28 B13776289 Di-sec-butyldimethylnaphthalene CAS No. 85650-86-8

Di-sec-butyldimethylnaphthalene

Cat. No.: B13776289
CAS No.: 85650-86-8
M. Wt: 268.4 g/mol
InChI Key: XSAHKZLTMQUPIO-UHFFFAOYSA-N
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Description

Di-sec-butyldimethylnaphthalene is an organic compound with the molecular formula C20H28 It is characterized by its complex structure, which includes multiple aromatic rings and alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-sec-butyldimethylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-sec-butyldimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Nitro and sulfonic acid derivatives of naphthalene.

Scientific Research Applications

Di-sec-butyldimethylnaphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of di-sec-butyldimethylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylnaphthalene: Similar in structure but with tert-butyl groups instead of sec-butyl groups.

    Di-isopropylnaphthalene: Contains isopropyl groups instead of sec-butyl groups.

    Dimethylnaphthalene: Lacks the butyl substituents, having only methyl groups attached to the naphthalene ring.

Uniqueness

Di-sec-butyldimethylnaphthalene is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties

Properties

CAS No.

85650-86-8

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-di(butan-2-yl)-3,4-dimethylnaphthalene

InChI

InChI=1S/C20H28/c1-7-13(3)19-16(6)15(5)17-11-9-10-12-18(17)20(19)14(4)8-2/h9-14H,7-8H2,1-6H3

InChI Key

XSAHKZLTMQUPIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C2=CC=CC=C2C(=C1C)C)C(C)CC

Origin of Product

United States

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